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Compound of Interest

Compound Name: DL-Pantolactone

Cat. No.: B15556753 Get Quote

Anwendungs- und Protokollhinweise: Deracemisierung von DL-Pantolacton mittels eines

Ganzzell-Biokatalysators

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: D-Pantolacton ist ein wichtiges chirales Zwischenprodukt für die Synthese von D-

Pantothensäure (Vitamin B5). Die Deracemisierung von racemischem DL-Pantolacton ist eine

effiziente und umweltfreundliche Methode zur Herstellung von enantiomerenreinem D-

Pantolacton. In diesen Anwendungshinweisen wird ein Protokoll für die Deracemisierung von

DL-Pantolacton unter Verwendung eines gentechnisch veränderten Escherichia coli Ganzzell-

Biokatalysators beschrieben, der ein Drei-Enzym-Kaskadensystem co-exprimiert. Dieses

System nutzt eine L-Pantolacton-Dehydrogenase (LPLDH), eine Ketopantolacton-Reduktase

(KPLR) und eine Glukose-Dehydrogenase (GDH) zur Kofaktor-Regenerierung.[1][2][3]

Prinzip der Deracemisierung
Der Deracemisierungsprozess umfasst zwei enzymatische Hauptschritte, die in einem einzigen

Bioreaktor ("One-Pot") ablaufen. Zunächst wird das L-Enantiomer von DL-Pantolacton durch

eine L-Pantolacton-Dehydrogenase (LPLDH) selektiv zu Ketopantolacton oxidiert.

Anschließend wird das intermediäre Ketopantolacton durch eine stereoselektive

Ketopantolacton-Reduktase (KPLR) zu D-Pantolacton reduziert. Eine Glukose-Dehydrogenase

(GDH) wird zur Regeneration des für die Reduktionsreaktion erforderlichen Kofaktors (NADPH)

eingesetzt, wobei Glukose als Cosubstrat dient.[2][3]
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Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die quantitativen Daten aus optimierten

Deracemisierungsexperimenten zusammen.

Parameter Wert Einheit Referenz

Biokatalysator

E. coli BL21(DE3) co-

exprimierend

AmeLPLDH, ZpaCPR,

BsGDH

- [2]

Substratkonzentration 1.25 M (DL-Pantolacton) [2]

Cosubstratkonzentrati

on
2.5 M (Glukose) [4]

Biokatalysatorkonzent

ration
200 g/L (Nasszellgewicht) [4]

Reaktionszeit 36 Stunden [2]

Temperatur 30 °C [4]

pH-Wert 6.0 - [4]

Puffer 50 mM PBS [4]

Enantiomerenübersch

uss (e.e.p)
98.6 % [2]

Produktivität 107.7 g/(l·d) [2]

*AmeLPLDH: L-Pantolacton-Dehydrogenase aus Amycolatopsis methanolica; ZpaCPR:

Konjugierte Polyketon-Reduktase aus Zygosaccharomyces parabailii; BsGDH: Glukose-

Dehydrogenase aus Bacillus subtilis.[2]

Experimentelle Protokolle
Herstellung des Ganzzell-Biokatalysators
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Dieses Protokoll beschreibt die Kultivierung des rekombinanten E. coli BL21(DE3)-Stammes,

der die drei Enzyme für die Deracemisierungskaskade co-exprimiert.

Materialien:

LB-Medium (Luria-Bertani)

Entsprechende Antibiotika (z.B. Kanamycin, Ampicillin) zur Plasmidselektion

IPTG (Isopropyl-β-D-1-thiogalactopyranosid), 1 M Stammlösung

Schüttelinkubator

Zentrifuge

Protokoll:

Eine einzelne Kolonie des rekombinanten E. coli BL21(DE3)-Stammes von einer frischen

Agarplatte in 10 ml LB-Medium mit den entsprechenden Antibiotika überimpfen.

Die Kultur über Nacht bei 37 °C unter Schütteln (ca. 200 rpm) inkubieren.

Am nächsten Tag 1 L LB-Medium mit Antibiotika mit der Übernachtkultur in einem Verhältnis

von 1:100 inokulieren.

Die Kultur bei 37 °C und 200 rpm inkubieren, bis eine optische Dichte bei 600 nm (OD600)

von 0,6-0,8 erreicht ist.

Die Proteinexpression durch Zugabe von IPTG zu einer Endkonzentration von 0,1 - 1,0 mM

induzieren.

Die Kultur für weitere 16-24 Stunden bei einer reduzierten Temperatur (z.B. 20 °C)

inkubieren, um die korrekte Faltung der Proteine zu fördern.

Die Zellen durch Zentrifugation (z.B. 4000 x g, 10 Minuten, 4 °C) ernten.

Den Zellpellet mit Puffer (z.B. 50 mM PBS, pH 7.0) waschen und erneut zentrifugieren.
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Den gewaschenen Zellpellet (Nasszellgewicht) direkt für die Biotransformation verwenden

oder bei -20 °C bis zur Verwendung lagern.

Deracemisierung von DL-Pantolacton
Dieses Protokoll beschreibt die Durchführung der Deracemierungsreaktion im Labormaßstab.

Materialien:

Nasszellpellet des Ganzzell-Biokatalysators

DL-Pantolacton

D-Glukose

Phosphatpuffer (PBS), 200 mM, pH 6.0

Temperierbarer Bioreaktor oder Schüttler

pH-Meter und Titrationssystem (z.B. mit 1 M NaOH)

Protokoll:

Einen 10-ml-Reaktionsansatz in einem geeigneten Gefäß vorbereiten.

Die folgenden Komponenten in der angegebenen Reihenfolge zugeben:

50 mM PBS-Puffer (pH 6.0)

1,25 M DL-Pantolacton (162,6 mg/ml)

2,5 M D-Glukose (450,4 mg/ml)

200 g/L (Nassgewicht) des vorbereiteten Ganzzell-Biokatalysators.

Die Reaktion bei 30 °C und unter Rühren (z.B. 400 rpm) für 36 Stunden inkubieren.[2][4]

Den pH-Wert während der gesamten Reaktion konstant bei 6.0 halten. Dies kann durch ein

automatisches Titrationssystem mit 1 M NaOH erfolgen, da durch die Umwandlung von
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Glukose zu Gluconsäure eine Ansäuerung stattfindet.[4]

Proben zu verschiedenen Zeitpunkten entnehmen, um den Reaktionsfortschritt mittels HPLC

zu überwachen.

Nach 36 Stunden die Reaktion durch Zugabe einer gleichen Menge 3 M HCl beenden.[4]

Probenaufbereitung und Analyse
Dieses Protokoll beschreibt die Aufbereitung der Proben und die Analyse mittels chiraler HPLC

zur Bestimmung des Enantiomerenüberschusses.

Materialien:

Ethylacetat

Natriumsulfat (wasserfrei)

Rotationsverdampfer

HPLC-System mit UV-Detektor

Chirale HPLC-Säule (z.B. auf Amylose-Basis)

Protokoll:

Die angesäuerte Reaktionsmischung nach Beendigung der Reaktion zentrifugieren, um die

Zellen abzutrennen.

Den Überstand mit dem fünffachen Volumen an Ethylacetat extrahieren.[4]

Die organische Phase abtrennen, über wasserfreiem Natriumsulfat trocknen und das

Lösungsmittel im Rotationsverdampfer entfernen.

Den Rückstand in einer geeigneten mobilen Phase (z.B. Hexan/Ethanol-Mischung)

aufnehmen und für die HPLC-Analyse filtrieren.

Die Trennung der Enantiomere auf einer chiralen Säule durchführen. Eine mögliche Methode

ist die Verwendung einer auf Amylose basierenden stationären Phase mit einer mobilen
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Phase aus Hexan/Ethanol (z.B. 60/40, v/v).[5]

Die Detektion der Pantolacton-Enantiomere erfolgt mittels UV-Detektor.

Den Enantiomerenüberschuss (e.e.) nach folgender Formel berechnen: e.e. (%) = ([D-

Pantolacton] - [L-Pantolacton]) / ([D-Pantolacton] + [L-Pantolacton]) x 100

Visualisierungen
Die folgenden Diagramme illustrieren den Arbeitsablauf und die enzymatische Kaskade.
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Abbildung 1: Enzymatische Kaskade der Deracemisierung von DL-Pantolacton.
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Abbildung 2: Allgemeiner experimenteller Arbeitsablauf.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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